2-(2-Hydroxy-1-naphthyl)acetic acid CAS number
2-(2-Hydroxy-1-naphthyl)acetic acid CAS number
An In-depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid
Introduction
2-(2-Hydroxy-1-naphthyl)acetic acid, identified by the CAS number 10441-45-9 , is a naphthalene derivative with significant relevance in the fields of organic synthesis and agricultural science.[1] Structurally related to the well-known synthetic auxin, 1-Naphthaleneacetic acid (NAA), this compound serves as a valuable tool for investigating plant growth regulation and development.[1] Its primary role in research is as a rooting agent, where it is utilized to stimulate the vegetative propagation of plants from cuttings.[1] Beyond its applications in plant science, 2-(2-Hydroxy-1-naphthyl)acetic acid is a key intermediate in various organic synthesis pathways, facilitating the development of novel chemical entities.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, analytical characterization techniques, and safety and handling procedures.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 2-(2-Hydroxy-1-naphthyl)acetic acid is fundamental for its effective application and handling in a research setting. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10441-45-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2][5] |
| Molecular Weight | 202.21 g/mol | [1][2][5] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [1][5] |
| Synonyms | (2-hydroxy-1-naphthyl)acetic acid | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Soluble in methanol, chloroform, dichloromethane, and ethanol; slightly soluble in water and ether. | [6] |
Table 1: Physicochemical properties of 2-(2-Hydroxy-1-naphthyl)acetic acid.
The structure of 2-(2-Hydroxy-1-naphthyl)acetic acid, featuring a carboxylic acid group attached to a naphthalene ring with a hydroxyl substituent, is depicted in the following diagram.
Figure 1: Chemical structure of 2-(2-Hydroxy-1-naphthyl)acetic acid.
Synthesis and Purification
Several synthetic routes have been reported for the preparation of 2-(2-Hydroxy-1-naphthyl)acetic acid. The choice of a particular method depends on the availability of starting materials, desired yield, and scalability.
Synthesis via Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one
One documented method involves the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one, which is the lactone of the target acid.[1] This intramolecular ester serves as a stable intermediate that, upon treatment with an acid catalyst, yields the desired product.[1]
Figure 2: Synthesis of 2-(2-Hydroxy-1-naphthyl)acetic acid via hydrolysis.
Experimental Protocol:
-
Dissolve naphtho[2,1-b]furan-2(1H)-one in a suitable solvent such as aqueous ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(2-Hydroxy-1-naphthyl)acetic acid.
One-Pot Synthesis
Another approach involves a one-pot synthesis reacting 2-hydroxy-1-naphthaldehyde with mercaptoacetic acid and aniline in ethanol at low temperatures.[1] This method has been reported to produce a high yield of a related derivative, and the principle can be adapted.[1]
Experimental Protocol:
-
To a stirred solution of 2-hydroxy-1-naphthaldehyde in ethanol, add mercaptoacetic acid and aniline at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to stir at this temperature for a specified period.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized 2-(2-Hydroxy-1-naphthyl)acetic acid.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in the molecule.[1]
Expected Vibrational Frequencies: [1]
-
O-H Stretching (phenolic): A broad absorption band in the region of 3500-3200 cm⁻¹.
-
O-H Stretching (carboxylic acid): A very broad band from 3300-2500 cm⁻¹.
-
C=O Stretching (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C Stretching (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: Bands in the 1320-1210 cm⁻¹ (carboxylic acid) and 1260-1000 cm⁻¹ (phenol) regions.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[1]
Expected Fragmentation Pathways: [1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z 202.[2]
-
Loss of H₂O: Dehydration involving the hydroxyl and carboxylic acid groups could lead to a fragment at m/z 184.
-
Loss of COOH: Decarboxylation can result in a fragment at m/z 157.
-
Loss of CH₂COOH: Cleavage of the acetic acid moiety can produce a fragment at m/z 143.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity of 2-(2-Hydroxy-1-naphthyl)acetic acid and for its quantitative analysis in various matrices.[7] While specific methods for this compound are not detailed, methods for the related 1-Naphthaleneacetic acid can be adapted.[8][9]
Figure 3: General analytical workflow for the characterization of 2-(2-Hydroxy-1-naphthyl)acetic acid.
Applications in Research and Development
The primary application of 2-(2-Hydroxy-1-naphthyl)acetic acid stems from its structural similarity to auxins, a class of plant hormones.[1]
-
Plant Growth Regulation: It is investigated for its role in promoting root formation in plant cuttings, making it a valuable tool in horticulture and agriculture for vegetative propagation.[1]
-
Organic Synthesis: This compound serves as a versatile intermediate for the synthesis of more complex molecules and novel chemical entities.[1]
-
Research Chemical: It is used in studies of radical reaction mechanisms, such as those involving hydroxyl and sulfate radicals, which can provide insights into environmental degradation processes.[1]
Safety and Handling
For research purposes only. Not intended for diagnostic or therapeutic use.[1][2] As with any chemical, proper safety precautions should be taken when handling 2-(2-Hydroxy-1-naphthyl)acetic acid. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the related compound 1-Naphthaleneacetic acid provides relevant safety information.[10]
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[10] May also cause respiratory irritation.[10]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.[13]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11][12]
-
-
Handling and Storage:
-
Personal Protective Equipment (PPE):
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2-(2-Hydroxy-1-naphthyl)acetic acid | C12H10O3 | CID 294566 - PubChem. [Link]
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1-Naphthaleneacetic acid - Wikipedia. [Link]
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Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique - Soil & Environment. [Link]
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Synthesis of naphthyl-acetic acid - ResearchGate. [Link]
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2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)- | C13H12O3 | CID - PubChem. [Link]
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1-naphthylacetic acid - AERU - University of Hertfordshire. [Link]
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Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]
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Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke - eurl-pesticides.eu. [Link]
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Inclusion of 1-Naphthylacetic Acid and 2-(1-Naphthyl)acetamide into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini | Request PDF - ResearchGate. [Link]
- US2655531A - Method of making naphthaleneacetic acid - Google P
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Material Safety Data Sheet - 1-Naphthylacetic acid, 99% - Cole-Parmer. [Link]
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What is 1-Naphthaleneacetic acid used for - Knowledge - Bloom Tech. [Link]
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FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid | Request PDF - ResearchGate. [Link]
- US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof - Google P
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